A Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Protocols, and Applications
A Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-3,4-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and materials science.[1][2] The introduction of fluorine atoms to the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel pharmaceuticals and advanced materials.[2][3] Its applications include the synthesis of potent 5-HT₃ antagonists for antiemetic therapies in cancer treatment and the creation of psammaplin A derivatives that act as radiosensitizers for human lung cancer.[1][4] This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and a look into its role in drug discovery.
Core Chemical Properties
The physicochemical properties of trans-3,4-Difluorocinnamic acid are summarized below. These characteristics are fundamental to its application in organic synthesis and drug design.
Table 1: Identifiers and Chemical Structure
| Identifier | Value |
| IUPAC Name | (E)-3-(3,4-difluorophenyl)prop-2-enoic acid[5] |
| CAS Number | 112897-97-9[5] |
| Molecular Formula | C₉H₆F₂O₂[5] |
| Molecular Weight | 184.14 g/mol [5] |
| Canonical SMILES | C1=CC(=C(C=C1/C=C/C(=O)O)F)F[5] |
| InChI Key | HXBOHZQZTWAEHJ-DUXPYHPUSA-N[5] |
| Appearance | White to off-white solid/powder[3][6] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 194-198 °C | [3][7][8] |
| Boiling Point | 281.3 ± 25.0 °C (Predicted) | [7] |
| pKa | 4.27 ± 0.10 (Predicted) | [7] |
| Solubility | Soluble in Methanol | [7] |
| Purity | ≥ 98% (GC), 99.91% (HPLC) | [3][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of trans-3,4-Difluorocinnamic acid.
Table 3: Key Spectroscopic Data
| Technique | Data Highlights |
| ¹H NMR | Spectrum consistent with structure.[6] |
| ¹³C NMR | Spectrum available from Sigma-Aldrich.[5] |
| Infrared (IR) | Characteristic peaks: C=O stretch (~1680 cm⁻¹), C=C alkene stretch (~1630 cm⁻¹), broad O-H stretch (2300-3400 cm⁻¹).[5][9] |
| Mass Spectrometry | Molecular Ion (m/z): 184.[5] Fragmentation includes losses of OH, CO, and C₂H₂.[8] |
| Raman | Spectrum available from Alfa Aesar.[5] |
Experimental Protocols
Detailed methodologies are critical for the successful synthesis and analysis of trans-3,4-Difluorocinnamic acid in a research setting.
Protocol 1: Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for forming C=C bonds, suitable for synthesizing cinnamic acid derivatives.[10]
Materials:
-
3,4-Difluorobenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and base catalyst) or L-proline in Ethanol for a greener alternative[11]
-
Pipette, round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-Difluorobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.
-
Heating: Attach a condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
-
Isolation: Filter the crude product using a Buchner funnel and wash with cold water.
-
Purification: Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure trans-3,4-Difluorocinnamic acid.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Characterization by ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a simple and effective method for obtaining the infrared spectrum of solid samples.[6]
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
Solid sample of trans-3,4-Difluorocinnamic acid
-
Spatula
-
Isopropanol and Kimwipes for cleaning
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove interference from air (CO₂, H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal using a clean spatula.[6]
-
Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum to identify characteristic peaks. For trans-3,4-Difluorocinnamic acid, look for the broad O-H stretch of the carboxylic acid, the sharp C=O carbonyl stretch, and the C=C alkene stretch.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol.
Protocol 3: Characterization by ¹H NMR Spectroscopy
NMR spectroscopy is the primary method for elucidating the detailed molecular structure.
Materials:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
High-quality 5 mm NMR tube and cap
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
trans-3,4-Difluorocinnamic acid sample (5-25 mg)[12]
-
Pasteur pipette
-
Small vial
Procedure:
-
Sample Preparation: Weigh 5-25 mg of the sample into a small, clean vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is a solid acid) to the vial.[12] Mix gently to dissolve the sample completely.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum. Standard parameters are typically sufficient.
-
Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum using the residual solvent peak. Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.
Applications in Drug Development
Trans-3,4-Difluorocinnamic acid is a precursor to pharmacologically active molecules, notably 5-HT₃ antagonists and radiosensitizers.
Role as a Precursor for 5-HT₃ Antagonists
Substituted isoquinolones synthesized from trans-3,4-Difluorocinnamic acid have been identified as potent 5-HT₃ (serotonin) receptor antagonists.[1][4] These antagonists are critical in oncology for managing chemotherapy-induced nausea and vomiting (CINV).[7] Chemotherapeutic agents can cause a massive release of serotonin from enterochromaffin cells in the gut, which then stimulates 5-HT₃ receptors on vagal afferent nerves, triggering the vomiting reflex.[7] By blocking these receptors, the synthesized antagonists prevent this signaling cascade.
Role as a Precursor for Radiosensitizers
This molecule is also used to synthesize derivatives that act as radiosensitizers, enhancing the efficacy of radiation therapy in treating cancers like human lung cancer.[1][4] Radiation therapy works by damaging the DNA of cancer cells.[13] Radiosensitizers amplify this effect, often by inhibiting DNA repair mechanisms or increasing the production of DNA-damaging reactive oxygen species (ROS) within the tumor.[14][15] This allows for a lower dose of radiation to be used, sparing healthy tissue while achieving greater tumor cell death.
Safety and Handling
Trans-3,4-Difluorocinnamic acid requires careful handling in a laboratory setting.
Table 4: GHS Hazard Information
| Category | Code | Description |
| Signal Word | Warning | [8] |
| Hazard Statements | H315 | Causes skin irritation.[5][8] |
| H319 | Causes serious eye irritation.[5][8] | |
| H335 | May cause respiratory irritation.[5][8] | |
| Precautionary Codes | P261, P264, P280 | Avoid breathing dust, wash skin thoroughly, wear protective equipment.[16] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[16] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] | |
| Personal Protective | Dust mask (N95), eyeshields, gloves.[8] | |
| Storage | Store at 2-8°C in a well-ventilated place. Keep container tightly closed.[3][7][16] |
Disclaimer: This document is intended for informational purposes for qualified professionals. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional safety protocols.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. ossila.com [ossila.com]
- 5. trans-3,4-Difluorocinnamic acid | C9H6F2O2 | CID 2733300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. Role of 5-hydroxytryptamine3 (5-HT3) antagonists in the prevention of emesis caused by anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Radiation therapy - Wikipedia [en.wikipedia.org]
- 14. Review: Mechanisms and perspective treatment of radioresistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of nano-radiosensitizers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
